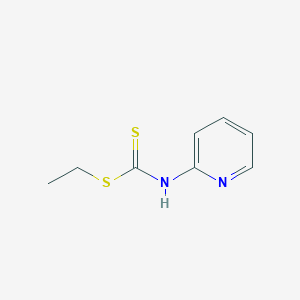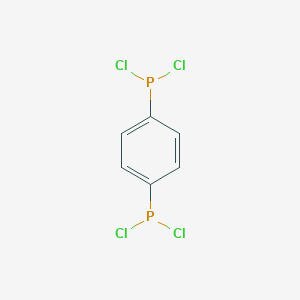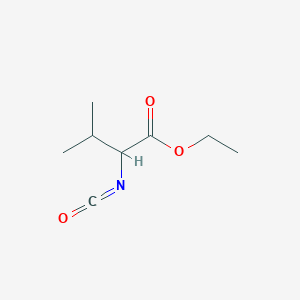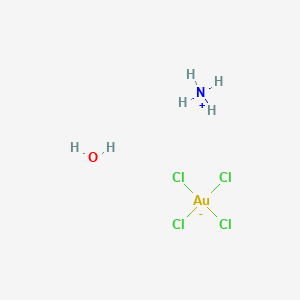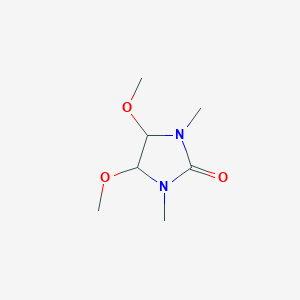
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one, also known as DDMI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDMI is a cyclic urea derivative, and its synthesis has been a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of dopamine and serotonin, neurotransmitters involved in mood regulation.
Biochemische Und Physiologische Effekte
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood regulation. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have anti-inflammatory properties, which can reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to have low toxicity, making it a suitable compound for in vitro and in vivo experiments. However, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has limitations, including its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several potential future directions in scientific research. It can be further studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can also be studied as a potential catalyst in chemical reactions and as a reagent in organic synthesis. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be further studied to understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be synthesized through a reaction between 4,5-dimethoxy-1,3-dimethylimidazolium chloride and sodium cyanate. The reaction takes place in the presence of a base and yields 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one as a white crystalline solid. The synthesis of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been optimized, and several methods have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been used in various scientific research applications due to its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
13464-10-3 |
|---|---|
Produktname |
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one |
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
4,5-dimethoxy-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O3/c1-8-5(11-3)6(12-4)9(2)7(8)10/h5-6H,1-4H3 |
InChI-Schlüssel |
DFRGVMDKNSXRPF-UHFFFAOYSA-N |
SMILES |
CN1C(C(N(C1=O)C)OC)OC |
Kanonische SMILES |
CN1C(C(N(C1=O)C)OC)OC |
Andere CAS-Nummern |
13464-10-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



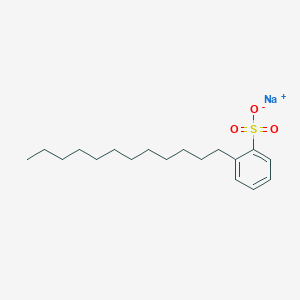
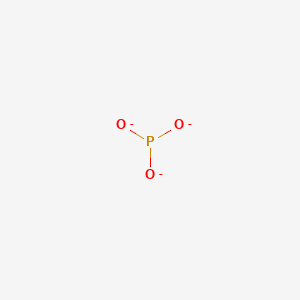
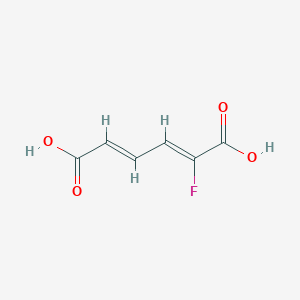



![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
